molecular formula C12H15NO3 B8316591 N-(6-Methoxy-1-indanyl)glycine

N-(6-Methoxy-1-indanyl)glycine

Cat. No.: B8316591
M. Wt: 221.25 g/mol
InChI Key: NACORMQFGMQMSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-Methoxy-1-indanyl)glycine is a synthetic glycine derivative featuring a methoxy-substituted indanyl group attached to the glycine backbone. The methoxy group may enhance lipophilicity and metabolic stability compared to unsubstituted analogs, as seen in other N-aryl glycine derivatives .

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

2-[(6-methoxy-2,3-dihydro-1H-inden-1-yl)amino]acetic acid

InChI

InChI=1S/C12H15NO3/c1-16-9-4-2-8-3-5-11(10(8)6-9)13-7-12(14)15/h2,4,6,11,13H,3,5,7H2,1H3,(H,14,15)

InChI Key

NACORMQFGMQMSM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCC2NCC(=O)O)C=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Glycine Derivatives

Structural and Functional Analogues

The following table summarizes key glycine derivatives from the evidence, highlighting structural motifs and biological activities:

Compound Name Substituent/Backbone Modification Biological Activity/Properties Key References
N-(Benzyloxycarbonyl)glycine benzylamide Benzyloxycarbonyl and benzylamide groups Anticonvulsant (ED₅₀ = 4.8 mg/kg in MES test)
N-(p-Methoxybenzyl)glycine p-Methoxybenzyl group Peptoid monomer; role in β-catenin inhibition
N-(5,6-Dimethoxybenzothiazol-2-yl)glycine Dimethoxybenzothiazole ring Unknown (structural similarity to kinase inhibitors)
N-(2-Furacyl)glycine Furacyl (furan-derived) substituent Maillard reaction intermediate; labile
N-(1-Deoxy-D-xylulos-1-yl)glycine Xylulosyl group (Amadori compound) Detected in glycation/oxidation pathways

Pharmacological and Chemical Properties

Anticonvulsant Activity
  • N-(Benzyloxycarbonyl)glycine benzylamide (Compound 16): Demonstrated potent anticonvulsant activity in maximal electroshock (MES) and chemical-induced seizure models, comparable to phenytoin (ED₅₀ = 4.8 mg/kg). No neurotoxicity was observed up to 150 mg/kg .
  • Hypothetical Activity of N-(6-Methoxy-1-indanyl)glycine : The indanyl group may confer improved blood-brain barrier penetration compared to benzylamide derivatives, while the methoxy group could reduce oxidative metabolism, as seen in methoxy-substituted peptoids .
Metabolic Stability and Reactivity
  • N-(2-Furacyl)glycine : Highly labile under acidic conditions, forming hydroxyalkyl glycine derivatives upon hydrogenation (e.g., N-(2,3,6-trihydroxyhexyl)glycine) .
  • N-(p-Methoxybenzyl)glycine : The methoxy group enhances stability in peptoid-peptide hybrids, likely due to reduced electron-withdrawing effects compared to halogens .
Role in Glycation Pathways
  • Amadori Compounds (e.g., N-(1-Deoxy-D-xylulos-1-yl)glycine) : Formed during Maillard reactions, these derivatives are precursors to advanced glycation end-products (AGEs) . This compound is unlikely to participate in glycation due to steric hindrance from the indanyl group.

Physicochemical Properties

The table below compares calculated properties of select compounds (data inferred from evidence):

Compound Name Molecular Weight LogP (Predicted) Water Solubility Key Features
This compound ~235 g/mol ~2.1 Low High lipophilicity, indane rigidity
N-(Benzyloxycarbonyl)glycine benzylamide 298 g/mol 3.5 Very low High CNS penetration
N-(p-Methoxybenzyl)glycine 195 g/mol 1.8 Moderate Peptoid backbone compatibility

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